![molecular formula C11H17NO3 B14518658 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid CAS No. 62620-27-3](/img/structure/B14518658.png)
4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid is an organic compound that features a piperidine ring, an ethoxy group, and a but-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid typically involves multiple steps. One common method includes the reaction of piperidine with an appropriate ethoxy-substituted alkyne under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and function. The ethoxy and but-2-ynoic acid groups can also participate in various biochemical pathways, modulating the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple nitrogen-containing heterocycle with various biological activities.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with potential anticancer effects.
Uniqueness
4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid is unique due to its combination of a piperidine ring with an ethoxy-substituted alkyne. This structural arrangement provides distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
CAS No. |
62620-27-3 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethoxy)but-2-ynoic acid |
InChI |
InChI=1S/C11H17NO3/c13-11(14)5-4-9-15-10-8-12-6-2-1-3-7-12/h1-3,6-10H2,(H,13,14) |
InChI Key |
XTWGEXGSODSETG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


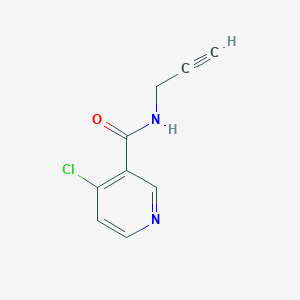
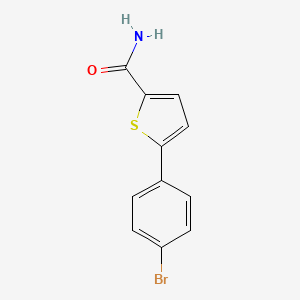
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)


![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)

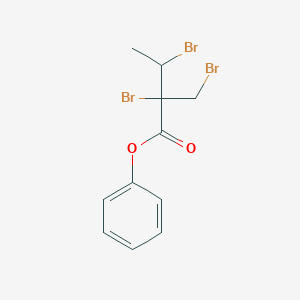
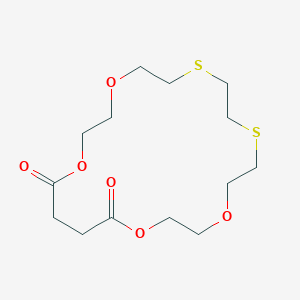

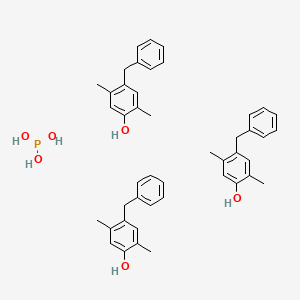

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
